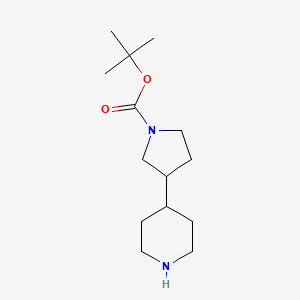

tert-Butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate

Description

Introduction and Research Context

Historical Development and Discovery

The synthesis of tert-butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate aligns with mid-20th-century advancements in protecting-group chemistry. The Boc group, introduced by Leonidas Zervas in the 1960s, revolutionized peptide synthesis by enabling selective amine protection. Its application to nitrogen-containing heterocycles like piperidine and pyrrolidine emerged later, driven by the need for stable intermediates in alkaloid synthesis.

The fusion of piperidine (a six-membered amine heterocycle) and pyrrolidine (a five-membered amine ring) reflects efforts to create rigid, spatially defined scaffolds for drug design. Early routes to such compounds involved:

- Nucleophilic substitution at the piperidine nitrogen.

- Ring-closing metathesis to form the pyrrolidine moiety.

While no explicit synthesis protocols for this compound are publicly documented, its structural analogs suggest convergent strategies using Boc-protected precursors.

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₆N₂O₂ | |

| Molecular Weight | 254.37 g/mol | |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2CCNCC2 | |

| IUPAC Name | tert-butyl 3-piperidin-4-ylpyrrolidine-1-carboxylate |

Position in Contemporary Medicinal Chemistry

In modern drug discovery, this compound serves as a versatile building block due to its dual heterocyclic system. Piperidine and pyrrolidine rings are prevalent in pharmaceuticals, contributing to:

- Receptor binding : The piperidine ring mimics natural amine structures, enhancing interactions with neurotransmitter receptors.

- Conformational rigidity : The fused rings restrict molecular flexibility, improving target specificity.

Applications include:

- Kinase inhibitor development : Piperidine derivatives are key in designing ATP-competitive kinase inhibitors.

- Neurotherapeutic agents : The pyrrolidine moiety’s strain influences dopamine receptor modulation.

Despite its potential, the compound’s biological activity remains underexplored in public literature. Current research focuses on derivatization strategies to enhance bioavailability, such as introducing polar substituents or modifying ring saturation.

Relevance in Heterocyclic Chemistry Research

The compound’s architecture presents unique challenges and opportunities in synthetic chemistry:

Stereochemical Considerations

The stereochemistry at the piperidine-pyrrolidine junction remains uncharacterized in published data. This gap highlights the need for enantioselective synthesis studies, particularly using asymmetric hydrogenation or chiral auxiliaries.

Reactivity and Functionalization

- Boc deprotection : Acidic conditions (e.g., HCl in dioxane) remove the Boc group, exposing the pyrrolidine nitrogen for further reactions.

- Cross-coupling : The secondary amine can participate in Buchwald-Hartwig amination to introduce aryl groups.

Table 2: Comparative Analysis of Heterocyclic Intermediates

| Compound | Key Feature | Application |

|---|---|---|

| tert-Butyl piperidine-1-carboxylate | Single piperidine ring | Peptide backbone modification |

| Pyrrolidine-2-carboxylic acid | Free carboxylic acid group | Proline analog synthesis |

| This compound | Fused piperidine-pyrrolidine system | Rigid scaffold development |

The fused system’s strain energy (estimated at ~25 kJ/mol via computational models) facilitates ring-opening reactions, enabling access to linear diamines or macrocycles.

Properties

IUPAC Name |

tert-butyl 3-piperidin-4-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-6-12(10-16)11-4-7-15-8-5-11/h11-12,15H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBPMEPXLHVGRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929974-10-7 | |

| Record name | tert-butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced to form different reduced products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Drug Development

tert-Butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development aimed at treating neurological disorders, inflammatory diseases, and infections.

Neuropharmacological Potential

Research indicates that compounds with similar piperidinic structures can modulate neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction suggests potential applications in treating conditions such as anxiety and depression. For instance, studies have shown that related compounds exhibit receptor modulation capabilities that could be harnessed for therapeutic purposes .

Antimicrobial Properties

Preliminary studies on pyrrolidine derivatives indicate potential antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for similar compounds range from 3.12 to 12.5 µg/mL, suggesting that this compound may possess comparable antimicrobial effects .

Anti-inflammatory Effects

Certain derivatives of piperidine have demonstrated the ability to inhibit inflammatory pathways, specifically by reducing interleukin-1 beta (IL-1β) release and preventing pyroptotic cell death. One study reported a reduction of up to 35% in pyroptotic cell death with specific concentrations of related compounds, indicating that this compound may also exhibit anti-inflammatory properties .

Synthetic Routes

The synthesis of this compound can be achieved through various chemical reactions, including:

- Esters Formation : Reacting carboxylic acids with alcohols.

- Substitution Reactions : Involving nucleophilic attack on electrophilic centers.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Reaction Mechanisms

The compound can undergo oxidation to form oxidized derivatives or reduction to yield different products depending on the reaction conditions employed. These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine/Piperidine Scaffolds

The following table summarizes structurally related compounds and their distinguishing features:

Key Comparative Analysis

- Bioactivity : Compounds like 6b and 6c exhibit higher bioactivity as Spns2 inhibitors compared to piperidine derivatives (e.g., 6f ), likely due to the pyrrolidine ring’s conformational flexibility enhancing target engagement .

- Synthetic Accessibility : Piperidine-based analogues (e.g., 6f ) show lower yields (21–30%) compared to pyrrolidine derivatives (40–92%), attributed to steric challenges during carbamate coupling .

- In contrast, iodophenyl derivatives (e.g., 6b) lack explicit safety warnings but require handling under inert conditions .

- Commercial Availability: Pyridine-containing derivatives (e.g., AB8837, AB8838) are commercially available (ABChem catalog), whereas specialized analogues like tert-Butyl 3-(propylamino)pyrrolidine-1-carboxylate are custom-synthesized for niche applications .

Physicochemical Properties

- Solubility : Piperidine derivatives with polar substituents (e.g., pyridin-3-yl in PK03447E-1) exhibit higher aqueous solubility than hydrophobic analogues (e.g., 4-decylphenyl derivatives in 7b–7e ) .

- Stability : tert-Butyl carbamate-protected compounds are generally stable under acidic conditions but prone to deprotection via trifluoroacetic acid (TFA), a common step in peptide synthesis .

Biological Activity

tert-Butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate, also known by its CAS number 929974-10-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The structure of this compound is characterized by the presence of a piperidine ring and a pyrrolidine moiety, which are essential for its biological interactions. The structural formula can be represented as follows:

Research indicates that compounds with similar structures often exhibit activity through modulation of various biological pathways. For instance, the piperidine ring is known to interact with neurotransmitter receptors and enzymes, suggesting that this compound may influence neurotransmission or enzymatic activity.

Antimicrobial Activity

A study published in MDPI highlights the potential antibacterial properties of pyrrolidine derivatives, indicating that similar compounds can have Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli . Although specific data on this compound is limited, its structural similarity suggests potential antimicrobial effects.

Anti-inflammatory Effects

Research has shown that certain piperidine derivatives can inhibit inflammatory pathways. For example, compounds that prevent pyroptotic cell death and reduce IL-1β release have been identified, with one study reporting up to a 35% reduction in pyroptotic cell death at specific concentrations . This suggests that this compound may also exhibit anti-inflammatory properties.

Neuropharmacological Potential

Given the structural features of this compound, it may interact with central nervous system receptors. Compounds with similar piperidinic structures have been studied for their effects on dopamine and serotonin receptors, which are crucial in treating neurological disorders . This opens avenues for exploring its potential as a neuropharmacological agent.

Synthesis and Evaluation

A synthesis pathway for related compounds has been documented, demonstrating the feasibility of producing derivatives with desired biological activities . The evaluation of these compounds often includes in vitro assays to determine their efficacy against various biological targets.

Clinical Implications

While specific clinical studies on this compound are scarce, its analogs have been investigated for therapeutic applications in conditions like hypertension and anxiety disorders due to their receptor modulation capabilities .

Data Summary

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, Suzuki coupling reactions (used in related piperidine-pyrrolidine systems) require precise stoichiometric ratios of boronic acids and halogenated intermediates to minimize side products . Purification via column chromatography (e.g., hexanes/EtOAC with 0.25% Et3N) can resolve impurities, as demonstrated in spirocyclic analogs . Kinetic monitoring using TLC or HPLC is critical to identify optimal reaction termination points.

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying stereochemistry and functional group placement. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches. X-ray crystallography may resolve ambiguities in spirocyclic or stereoisomeric forms, as seen in related tert-butyl piperidine carboxylates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE including nitrile gloves, lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., NIOSH-certified P95 masks) is advised for airborne particulates . Work under fume hoods to prevent inhalation, and store the compound in sealed containers at 2–8°C to avoid moisture degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during the characterization of this compound derivatives?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) often arise from conformational flexibility or impurities. Deuterated solvent trials (e.g., DMSO-d6 vs. CDCl3) can clarify dynamic effects. High-resolution MS and 2D NMR techniques (COSY, HSQC) are critical for assigning overlapping signals in complex analogs . Cross-validation with computational models (DFT or MD simulations) may reconcile experimental and theoretical data .

Q. What strategies are effective for functionalizing the piperidine-pyrrolidine core to enhance bioactivity?

- Methodological Answer : Targeted functionalization includes:

- Electrophilic substitution : Introducing halogens (e.g., Br, Cl) at the pyridine or pyrimidine rings for cross-coupling reactions .

- Nucleophilic addition : Modifying the tert-butyl ester with amino or hydroxymethyl groups to improve solubility or target binding .

- Spirocyclic derivatization : Creating fused rings (e.g., pyrrolo[2,3-b]pyridine) to mimic kinase inhibitor scaffolds . Bioactivity assays (e.g., IC50 measurements) guide iterative optimization .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

- Methodological Answer : Enantiomeric purity is critical for receptor binding. Chiral HPLC or enzymatic resolution separates stereoisomers . Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs. For example, (3R,4R)-configured analogs show enhanced selectivity in kinase inhibition due to spatial alignment with ATP-binding pockets .

Q. What industrial-scale synthesis methods could be adapted for this compound production while maintaining compliance with green chemistry principles?

- Methodological Answer : Continuous flow reactors reduce solvent waste and improve heat transfer for exothermic steps (e.g., Boc protection) . Catalytic hydrogenation replaces stoichiometric reagents for nitro-group reductions. Lifecycle assessment (LCA) tools evaluate solvent choices (e.g., replacing DCM with cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.